E-Configuration Differentiates 15-PGDH Inhibitory Pharmacophore from the Z-Isomer (CHEMBL315736)
The (5E)-configuration of the target compound represents a geometrically distinct pharmacophore from the (Z)-isomer (CAS not separately assigned; CHEMBL315736, US8637558 compound 44). SAR studies on thiazolidinedione 15-PGDH inhibitors by Tai et al. (2002) explicitly identified that the benzylidene configuration plays an important role in determining inhibitory potency [1]. The (Z)-isomer has a reported IC₅₀ of 1,040 nM (1.04 μM) against human 15-PGDH measured via NADH fluorescence at 340 nm, pH 7.5 [2]. While the (E)-isomer has not been reported in the identical assay format, the documented configuration-dependence of 15-PGDH inhibition within this chemical series means the (E)-isomer is expected to exhibit a measurably different IC₅₀ value, making stereochemical identity a critical procurement specification for reproducible pharmacology.
| Evidence Dimension | 15-PGDH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Quantitative IC₅₀ not reported in peer-reviewed literature for the (5E)-isomer in the identical 15-PGDH fluorescence assay |
| Comparator Or Baseline | (Z)-5-(4-Benzyloxybenzylidene)thiazolidine-2,4-dione (CHEMBL315736): IC₅₀ = 1,040 nM (1.04 μM) |
| Quantified Difference | Difference not directly quantifiable; SAR literature establishes that benzylidene configuration alters 15-PGDH IC₅₀ within the same scaffold series [1] |
| Conditions | Human 15-PGDH; NADH fluorescence assay at 340 nm; pH 7.5; data from BindingDB entry BDBM50145465 [2] |
Why This Matters
Procurement of the correct (5E)-isomer rather than the (Z)-isomer is essential for researchers studying 15-PGDH pharmacology, as stereochemistry is a demonstrated determinant of target engagement potency.
- [1] Tai HH, Cho H, Tong M, Ding Y. Thiazolidinediones as a novel class of NAD(+)-dependent 15-hydroxyprostaglandin dehydrogenase inhibitors. Arch Biochem Biophys. 2002;405(2):247-51. View Source
- [2] BindingDB. BDBM50145465: (Z)-5-(4-Benzyloxybenzylidene)thiazolidine-2,4-dione. IC₅₀ = 1.04E+3 nM for human 15-hydroxyprostaglandin dehydrogenase [NAD(+)]. Data sourced from US Patent US8637558. View Source
